![molecular formula C12H10F6O6S2 B14615349 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol CAS No. 58510-74-0](/img/structure/B14615349.png)
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phenolic structure with ethoxy and bis(trifluoromethanesulfonyl)ethenyl groups, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol typically involves multiple steps, starting with the preparation of the phenolic core. The introduction of the ethoxy group can be achieved through an etherification reaction, while the bis(trifluoromethanesulfonyl)ethenyl group is introduced via a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The ethoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized phenolic compounds.
Applications De Recherche Scientifique
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol involves its interaction with molecular targets through its functional groups. The phenolic group can form hydrogen bonds, while the sulfonyl groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Trifluoromethanesulfonimide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Highlighting Uniqueness
4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol is unique due to its combination of ethoxy and bis(trifluoromethanesulfonyl)ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
58510-74-0 |
|---|---|
Formule moléculaire |
C12H10F6O6S2 |
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
4-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-2-ethoxyphenol |
InChI |
InChI=1S/C12H10F6O6S2/c1-2-24-9-5-7(3-4-8(9)19)6-10(25(20,21)11(13,14)15)26(22,23)12(16,17)18/h3-6,19H,2H2,1H3 |
Clé InChI |
CECAWHHWEHOUJA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


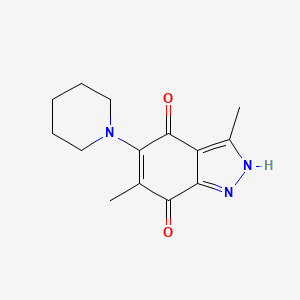
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
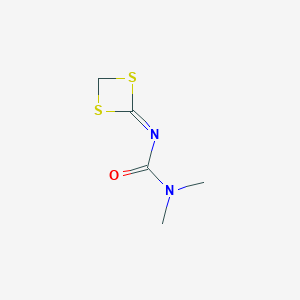
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
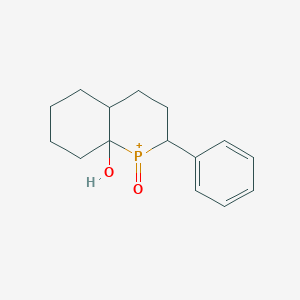
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

mercury](/img/structure/B14615352.png)
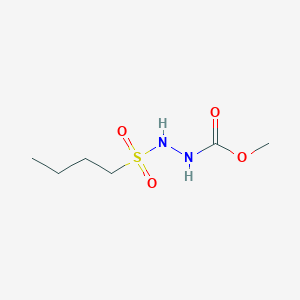

![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
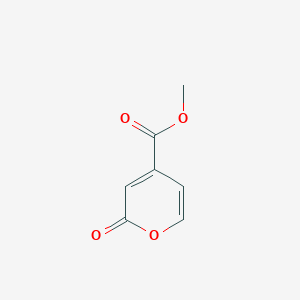
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
